Atopaxar
Overview
Description
Atopaxar is a reversible protease-activated receptor-1 antagonist that interferes with thrombin-mediated platelet effects. It has been investigated for the treatment of coronary artery disease and acute coronary syndrome . This compound is also known for its role as a Janus kinase 1 and Janus kinase 2 inhibitor, selectively inducing apoptosis in cancer cells with constitutively activated signal transducer and activator of transcription 3 .
Preparation Methods
The synthesis of Atopaxar involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of this compound .
Chemical Reactions Analysis
Atopaxar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Atopaxar has several scientific research applications, including:
Mechanism of Action
Atopaxar exerts its effects by inhibiting protease-activated receptor-1, which interferes with thrombin-mediated platelet activation . Additionally, this compound inhibits Janus kinase 1 and Janus kinase 2, blocking the phosphorylation of signal transducer and activator of transcription 3. This inhibition leads to cell cycle arrest and apoptosis in cancer cells with constitutively activated signal transducer and activator of transcription 3 .
Comparison with Similar Compounds
Atopaxar is similar to other protease-activated receptor-1 antagonists, such as Vorapaxar. this compound has unique properties, including its dual role as a Janus kinase 1 and Janus kinase 2 inhibitor . This dual inhibition makes this compound particularly effective in inducing apoptosis in cancer cells with activated signal transducer and activator of transcription 3 . Other similar compounds include various protease-activated receptor-1 antagonists and Janus kinase inhibitors .
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAUGRRIXBIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
751475-53-3 | |
Record name | Atopaxar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0751475533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atopaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATOPAXAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTI275SD2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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